8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene, also known as β-isophellandrene, is a natural organic compound found in various plant species. It is a bicyclic monoterpene that has a unique aroma and is commonly used in the fragrance and flavor industries. β-isophellandrene has also been studied for its potential therapeutic properties, making it a subject of interest in scientific research.
Scientific Research Applications
Crystal Structures in Synthesis
The molecular structures of certain 1,2,3,4-tetrahydronaphthalene derivatives were analyzed during efforts to synthesize elisabethin A. The compounds displayed consistent configurations of stereo centers in the 1,2,3,4-tetrahydronaphthalene moiety, highlighting the compound's role in complex synthesis processes (Kaiser et al., 2023).
Synthesis of Derivatives
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, an important intermediate in synthesizing bexarotene, was synthesized from 2,5-dimethyl-2,5-hexanediol. The process involved halogenated reactions and Friedel-Crafts alkylation, showcasing the compound's versatility in chemical synthesis (Liu Xiu-jie, 2010).
Binding and Activity at Receptors
Compounds derived from 1,2,3,4-tetrahydronaphthalene were prepared to explore sigma-subtype affinities and selectivities, demonstrating the compound's potential in receptor binding studies and therapeutic applications (Berardi et al., 2005).
Organic Chemistry and Catalysis
Synthesis and Catalysis
Functionalized tetrahydronaphthalenes were synthesized under mild conditions via a [2+2+2] cycloaddition catalyzed by a cationic rhodium(I)/H8-BINAP complex. This method highlights the compound's role in facilitating complex catalytic processes in organic synthesis (Tanaka et al., 2010).
Synthesis of Novel Retinoids
Tetrahydronaphthalene derivatives were identified as potent RXR agonists for the treatment of non-insulin-dependent diabetes mellitus. The synthesis process showcased the compound's application in developing therapeutic agents (Faul et al., 2001).
properties
CAS RN |
1460-96-4 |
---|---|
Product Name |
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene |
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2,5-dimethyl-8-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,8,10-11H,5,7,9H2,1-4H3 |
InChI Key |
LVIDDMJSLAVTSZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C=CC(=C2C1)C(C)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC(=C2C1)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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